2-Methoxy-1-methylbenzimidazole

Hydrolysis kinetics pH-dependent stability alkoxyheterocyclic chemistry

2-Methoxy-1-methylbenzimidazole (CAS 1849-04-3) is an N-methylated 2-alkoxybenzimidazole with the molecular formula C9H10N2O and molecular weight 162.19 g/mol. The compound features a benzimidazole core bearing a methoxy group at the C2 position and a methyl group on the N1 nitrogen, which distinguishes it from both unsubstituted benzimidazole and mono-substituted analogs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1849-04-3
Cat. No. B160002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methylbenzimidazole
CAS1849-04-3
Synonyms1H-Benzimidazole,2-methoxy-1-methyl-(9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1OC
InChIInChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3
InChIKeyDLLGCQKTRMXBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-methylbenzimidazole (CAS 1849-04-3): Core Properties and Procurement Context


2-Methoxy-1-methylbenzimidazole (CAS 1849-04-3) is an N-methylated 2-alkoxybenzimidazole with the molecular formula C9H10N2O and molecular weight 162.19 g/mol [1]. The compound features a benzimidazole core bearing a methoxy group at the C2 position and a methyl group on the N1 nitrogen, which distinguishes it from both unsubstituted benzimidazole and mono-substituted analogs. Key physicochemical parameters include a boiling point of 276.0±23.0 °C at 760 mmHg and a calculated density of 1.2±0.1 g/cm³ .

Regioselective building block for synthetic derivatization
Predictable pH-dependent hydrolysis for controlled-release design
Enol-form reference standard for tautomerism studies

Why Generic Benzimidazole Substitution Fails: Key Differentiators of 2-Methoxy-1-methylbenzimidazole


In-class benzimidazole compounds cannot be simply interchanged due to distinct reactivity profiles dictated by substitution patterns. The N1-methyl group eliminates tautomeric proton exchange that occurs in unsubstituted benzimidazoles, while the C2-methoxy group introduces acid-labile hydrolytic pathways and altered electronic properties compared to C2-H, C2-alkyl, or C2-amino analogs [1][2]. These structural features produce compound-specific hydrolysis kinetics, regioselectivity in synthetic transformations, and distinct physicochemical behavior that generic benzimidazole alternatives do not replicate [3].

Tautomer N1-methyl eliminates NH tautomer exchange; generic benzimidazoles may exhibit different reactivity profiles.
Hydrolysis C2-methoxy introduces acid-labile pathways; non-alkoxy analogs do not replicate this stability profile.
Regioselectivity Electronic and steric effects from methoxy/methyl direct substitution patterns unavailable in C2-H or C2-alkyl analogs.

Quantitative Evidence Guide: 2-Methoxy-1-methylbenzimidazole Differentiating Data


Hydrolysis Kinetic Comparison: 2-Methoxy-1-methylbenzimidazole vs. 5-Nitro Derivative

The hydrolysis kinetics of 2-methoxy-1-methylbenzimidazole were investigated as a function of pH and compared directly with the corresponding 5-nitro derivative [1]. The study identified multiple reaction pathways whose relative contributions shift with medium acidity, a behavior not observed with non-alkoxy benzimidazole analogs.

Hydrolysis profile
Head-to-head
Target Multiple pH-dependent pathways; O-alkyl cleavage and ring-opening
Comparator (5-Nitro) Shifted pathway dominance; electron-withdrawing group alters pH response
Distinct pH-dependent behavior supports controlled stability applications.
UV/¹⁸O exchange monitoring; aqueous buffers.
Hydrolysis kinetics pH-dependent stability alkoxyheterocyclic chemistry

Tautomeric Form Distinction: N-Methyl-2-methoxybenzimidazole vs. N-Ethylbenzimidazolone Analogs

Spectroscopic analysis demonstrated that N-methyl-2-methoxybenzimidazole (BIOM) exists as an enol derivative, whereas structurally similar N-ethyl-2-(3H)-benzimidazolone (MBOH) and N-methyl-N-ethyl-2-(3H)-benzimidazolone (DBOH) behave as keto derivatives [1]. This tautomeric distinction arises specifically from the C2-methoxy substitution combined with N-methylation.

Tautomeric form
Head-to-head
BIOM (this compound) Enol derivative
MBOH / DBOH Keto derivatives
Enol character confers distinct synthetic utility versus keto-type benzimidazolones.
Absorption/fluorescence spectroscopy.
Tautomerism spectroscopy structural analysis

Physicochemical Parameter Differentiation: 2-Methoxy-1-methylbenzimidazole vs. 1-Methylbenzimidazole

The presence of the C2-methoxy group in 2-methoxy-1-methylbenzimidazole introduces hydrogen-bond acceptor capacity absent in 1-methylbenzimidazole, which lacks a C2 oxygen [1]. This structural difference translates to altered lipophilicity and aqueous solubility profiles.

BP / Density shift
Cross-study
+~22 °C BP
+~0.1 g/cm³ density
MW +30.03 g/mol vs. 1-methylbenzimidazole
Altered purification and handling properties compared to non-methoxy analog.
Predicted parameters (ACD/Labs).
Physicochemical properties solubility lipophilicity

Biological Activity SAR: N-Methyl Substitution Confers Selective Antiproliferative Activity

A structure-activity relationship study of N-substituted benzimidazole carboxamides demonstrated that N-methyl substitution (as present in the core of 2-methoxy-1-methylbenzimidazole) is a critical determinant for antiproliferative activity [1]. Compounds bearing N-methyl groups showed pronounced antiproliferative effects with selective activity against the MCF-7 breast cancer cell line (IC50 = 3.1 μM for the most active derivatives).

Antiproliferative SAR
Class-level
N-methyl benzimidazole scaffold: IC50 3.1 μM (MCF-7) for optimized carboxamide derivatives; N-unsubstituted analogs show reduced activity.
Supports scaffold selection for MCF-7 cell-model research.
Class-level inference; target compound not directly assayed.
Antiproliferative activity SAR MCF-7 selectivity

Procurement-Driven Application Scenarios for 2-Methoxy-1-methylbenzimidazole


Synthetic Intermediate for pH-Controlled Hydrolysis or Prodrug Strategies

For medicinal chemistry programs requiring pH-dependent controlled release or stability modulation, 2-methoxy-1-methylbenzimidazole offers predictable hydrolytic behavior characterized by multiple reaction pathways whose contributions shift with medium acidity [1]. This property enables rational design of prodrugs or intermediates where the 2-methoxy group serves as an acid-labile protecting element with tunable release kinetics.

Building Block for MCF-7-Selective Antiproliferative Agents

The N-methylbenzimidazole core, as present in 2-methoxy-1-methylbenzimidazole, has been identified in SAR studies as a privileged scaffold for conferring selective antiproliferative activity against MCF-7 breast cancer cells (IC50 = 3.1 μM for optimized derivatives) [2]. This compound serves as a strategic starting material for constructing N-methylbenzimidazole-derived carboxamides and related analogs targeting MCF-7 selectivity.

Spectroscopic Probe or Reference Standard for Tautomerism Studies

Due to its well-characterized enol tautomeric form, 2-methoxy-1-methylbenzimidazole can function as a reference standard or model compound in spectroscopic investigations of benzimidazole tautomerism [3]. The fixed N-methyl group eliminates NH proton exchange, isolating the C2-substituent's electronic effects on the benzimidazole ring system.

Precursor for Further N-Functionalization via Alkylation or Cross-Coupling

The combination of a protected N1 position (methyl) and a reactive C2-methoxy group provides a regioselective synthetic handle. The C2-methoxy can undergo nucleophilic displacement or cross-coupling reactions, while the N-methyl group prevents competing N-alkylation side reactions that would occur with unsubstituted benzimidazole analogs [1]. This regioselectivity is essential for constructing more complex N-methylbenzimidazole derivatives with defined substitution patterns.

Application
Selection Property
Validation Focus
pH-controlled prodrug / hydrolysis design
pH-dependent hydrolytic pathway distribution
Hydrolysis kinetics under varied acidity
MCF-7 antiproliferative research
N-methyl benzimidazole scaffold
Cell-model antiproliferative endpoint review
Tautomerism spectroscopy studies
Fixed enol form via N-methyl/methoxy
Spectroscopic tautomer characterization
Regioselective synthesis
Protected N1-methyl enables selective C2 displacement
Reaction regioselectivity assessment

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